Diethyl (trifluoromethyl)propanedioate
CAS No.: 5828-96-6
Cat. No.: VC11504018
Molecular Formula: C8H11F3O4
Molecular Weight: 228.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5828-96-6 |
|---|---|
| Molecular Formula | C8H11F3O4 |
| Molecular Weight | 228.2 |
| IUPAC Name | diethyl 2-(trifluoromethyl)propanedioate |
| Standard InChI | InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 |
| SMILES | CCOC(=O)C(C(=O)OCC)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Diethyl (trifluoromethyl)propanedioate has the molecular formula C₈H₁₁F₃O₄ and a molecular weight of 228.166 g/mol . Its exact mass is 228.061 g/mol, and the compound features a propanedioate core with ethyl ester groups at positions 1 and 3, and a trifluoromethyl (-CF₃) substituent at position 2 (Figure 1). The trifluoromethyl group imparts electron-withdrawing effects, influencing both reactivity and stability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁F₃O₄ | |
| Molecular Weight | 228.166 g/mol | |
| Exact Mass | 228.061 g/mol | |
| Partition Coefficient (LogP) | 1.29 | |
| Polar Surface Area | 52.6 Ų |
The compound’s LogP value of 1.29 indicates moderate lipophilicity, which is advantageous for applications requiring solubility in organic solvents. Its polar surface area (52.6 Ų) suggests limited hydrogen-bonding capacity, aligning with typical ester functionalities .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves enolate alkylation of diethyl propanedioate. Sodium ethoxide in ethanol deprotonates the malonate ester to generate a resonance-stabilized enolate, which subsequently reacts with trifluoromethyl halides (e.g., CF₃X) to yield the target compound. This method is scalable and widely employed in laboratory settings.
Reaction Scheme:
Industrial Optimization
Industrial production utilizes continuous flow reactors to enhance yield and purity. Advanced purification techniques, such as fractional distillation and recrystallization, ensure compliance with pharmaceutical-grade standards.
Chemical Reactivity and Reaction Mechanisms
Hydrolysis and Decarboxylation
The ester groups undergo hydrolysis under acidic or basic conditions to form trifluoromethylmalonic acid, which decarboxylates upon heating to yield trifluoromethylacetic acid . This pathway is critical in prodrug activation, as demonstrated in studies of MTP inhibitors like JTT-130, where analogous esters liberate bioactive acids via decarboxylative fragmentation .
Mechanistic Insight:
Cyclopropanation Applications
Diethyl (trifluoromethyl)propanedioate derivatives serve as precursors in copper-catalyzed cyclopropanations. For example, fluorinated diazo compounds derived from malonate esters react with alkenes to form cyclopropanes, a reaction pivotal in agrochemical and pharmaceutical synthesis .
Applications in Scientific Research
Material Science
Fluorinated malonates contribute to liquid crystal and polymeric material synthesis, where the -CF₃ group enhances thermal stability and dielectric properties .
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